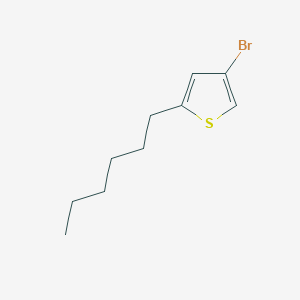

4-Bromo-2-hexylthiophene

Vue d'ensemble

Description

4-Bromo-2-hexylthiophene is a chemical compound with the empirical formula C10H15BrS . It is a monomeric precursor that forms bromo terminate polymers . It is synthesized by the bromination of hexylthiophene .

Molecular Structure Analysis

The molecular weight of 4-Bromo-2-hexylthiophene is 247.20 . The molecular formula is C10H15BrS .Physical And Chemical Properties Analysis

4-Bromo-2-hexylthiophene is a liquid at 20°C . It has a refractive index of 1.53 and a density of 1.240 g/mL at 25°C . Its boiling point is 144°C at 10mmHg .Applications De Recherche Scientifique

Synthesis and Polymerization

4-Bromo-2-hexylthiophene is a significant monomer in the synthesis of conjugated polymers due to its ability to facilitate straightforward synthesis methods and high chemical yields. El-Shehawy et al. (2010) developed a method for the synthesis of 2-bromo-4-alkylthiophenes, achieving chemical yields greater than 90%. This method involves regioselective lithiating of 3-alkylthiophenes and quenching with bromine, showcasing the chemical's utility in creating dihexyl-2,2′-bithiophenes through Kumada and Suzuki cross-coupling reactions (El-Shehawy et al., 2010).

Additionally, the polymerization of 2-bromo-3-hexylthiophene using palladium-catalyzed dehydrohalogenative polycondensation has been successful, yielding high molecular weight poly(3-hexylthiophene) with excellent regioregularity (Wang et al., 2010).

Functionalization and Modification

The molecule serves as a building block for the synthesis of poly(3-hexylthiophene) (P3HT), a widely used conjugated polymer in various electronic devices. Koo et al. (2014) reported a postpolymerization modification strategy to functionalize the 4-position of commercially available P3HT, expanding the complexity of structures that can be appended to P3HT for specific applications (Koo et al., 2014).

Optical and Electronic Properties

The tuning of optical properties and enhancement of solid-state emission of poly(thiophene)s has been achieved by molecular control and postfunctionalization approaches using 4-Bromo-2-hexylthiophene as a precursor. These modifications result in systematic changes in the electronic and steric effects of various functional groups on the optical and photophysical properties of the polymers (Li et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-10-7-9(11)8-12-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZSJFOSBGKXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597972 | |

| Record name | 4-Bromo-2-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hexylthiophene | |

CAS RN |

155954-63-5 | |

| Record name | 4-Bromo-2-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)

![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)